![molecular formula C19H15N5O2S B2418297 N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide CAS No. 1114600-49-5](/img/structure/B2418297.png)
N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms . This structure is integral to the biological activities exhibited by this class of compounds .Scientific Research Applications
Synthetic Approaches and Transformations
Compounds within the family of quinazolinones and benzamides, such as "N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide," are synthesized through various chemical reactions. For instance, cyclization techniques involving NaH treatment or Pd-catalyzed C-N coupling are commonly employed to construct complex ring systems from simpler benzamide derivatives. These synthetic routes often lead to compounds with significant structural diversity and are instrumental in developing novel pharmaceuticals and materials (Kalogirou et al., 2021).
Potential Biological Activities
Similar compounds have been explored for their selective inhibitory activity against certain enzymes or biological targets. For example, derivatives of quinazolin-4(3H)-ones have been identified as selective inhibitors of tumor-associated carbonic anhydrase isoforms, showcasing their potential in targeted cancer therapies (Bozdağ et al., 2017). Such activities are attributed to the specific structural features of these compounds, highlighting the importance of molecular design in developing new therapeutic agents.
Chemotherapeutic Potential
The search for more water-soluble analogs of compounds like CB30865, which is structurally related to quinazolin-4-one antitumor agents, illustrates ongoing efforts to enhance the pharmacological properties of these molecules. Increasing water solubility can significantly impact the bioavailability and therapeutic efficacy of chemotherapeutic agents, thus broadening their application in cancer treatment (Bavetsias et al., 2002).
Future Directions
The future directions for research on “N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide” and related compounds could include further exploration of their biological activities and potential applications in medicine. Given the broad spectrum of biological activities exhibited by 1,3,4-thiadiazole derivatives, these compounds may have potential as therapeutic agents for a variety of conditions .
Mechanism of Action
Target of Action
Similar 1,3,4-thiadiazole derivatives have been found to exhibit potent antimicrobial activity , suggesting that their targets may include bacterial and fungal cells.
Mode of Action
It’s known that 1,3,4-thiadiazole derivatives can interact with biological targets through various mechanisms, such as inhibition of growth . The specific interactions between N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide and its targets remain to be elucidated.
Result of Action
Similar 1,3,4-thiadiazole derivatives have demonstrated antimicrobial activity , suggesting that this compound may also exhibit similar effects.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide, as a derivative of 1,3,4-thiadiazole, is known to possess biological activities conferred by the strong aromaticity of the ring system, leading to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans . The compound’s biochemical properties are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide derivatives have the ability to disrupt processes related to DNA replication .
Cellular Effects
The cellular effects of N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide are not fully understood yet. It has been shown that many 1,3,4-thiadiazole derivatives exhibit wide range of biological activities such as antimicrobial, antituberculosis, antiviral, carbonic anhydrase inhibitor, antitrypanosomal agent, and anticonvulsant activities . These activities suggest that N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of action of N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide is not fully elucidated. It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication . This suggests that N-cyclopropyl-4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzamide may exert its effects at the molecular level through interactions with DNA or other biomolecules.
properties
IUPAC Name |
N-cyclopropyl-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-16(20-12-9-10-12)11-5-7-13(8-6-11)21-18-23-24-17(26)14-3-1-2-4-15(14)22-19(24)27-18/h1-8,12H,9-10H2,(H,20,25)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSGYOFLLRRHDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)NC3=NN4C(=O)C5=CC=CC=C5N=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

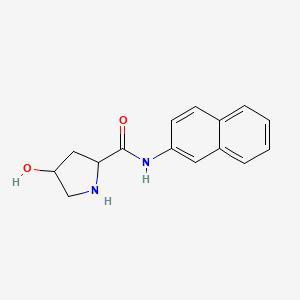
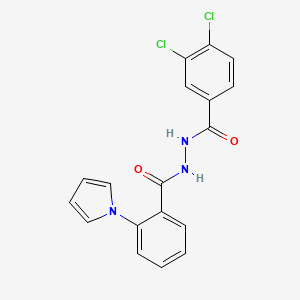
![4-[(4-fluorophenyl)sulfonyl]-2-(furan-2-yl)-N-[3-(morpholin-4-yl)propyl]-1,3-oxazol-5-amine](/img/structure/B2418217.png)
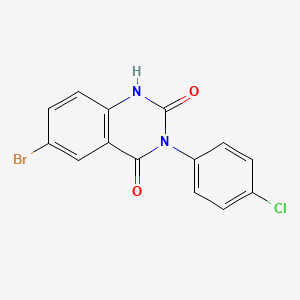
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2418220.png)
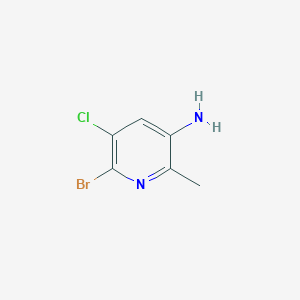
![2-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B2418222.png)
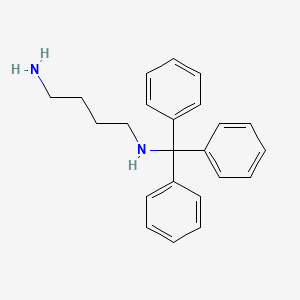
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B2418226.png)
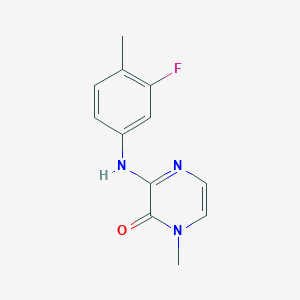
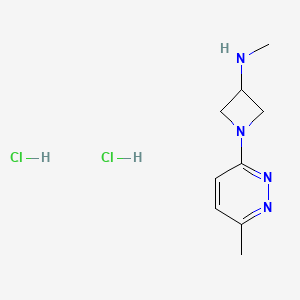
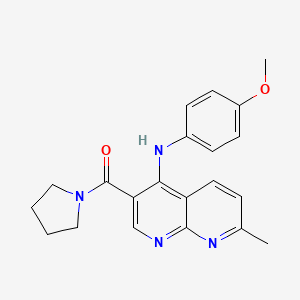
![1-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2418235.png)
![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418236.png)